molecular formula C16H18 B074984 1,3-Diphenylbutane CAS No. 1520-44-1

1,3-Diphenylbutane

Cat. No. B074984
CAS RN: 1520-44-1
M. Wt: 210.31 g/mol
InChI Key: PDINXYLAVFUHSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Diphenylbutane and related compounds has been explored in several studies. For instance, the preparation and structural characterization of imines from 2,3-diphenylbutane-1,4-diamine indicate a method for synthesizing related compounds through intramolecular hydrogen bonding and subsequent reactions with aldehydes (Biletzki et al., 2012). Another study on the thermolysis of model compounds for coal discusses the radical chain decomposition of 1,3-diphenylpropane and 1,4-diphenylbutane, providing insights into the synthesis and stability of such compounds under high-temperature conditions (Poutsma & Dyer, 1982).

Molecular Structure Analysis

The crystal and molecular structure of related compounds, such as 1,1-Diphenylbutane-1,3-diol, have been examined, revealing unique intramolecular hydrogen bonding patterns. These studies offer a glimpse into the molecular architecture and potential interactions within 1,3-Diphenylbutane derivatives (Carvalho et al., 1996).

Chemical Reactions and Properties

The reactivity of 1,3-Diphenylbutane analogs has been a subject of study, particularly in the context of addition reactions and the formation of cycloadducts. For example, the behavior of 2,3-Diphenylbutadiene in addition reactions provides insights into the types of products formed by 1,3-Diphenylbutane under similar conditions (Allen et al., 1939).

Physical Properties Analysis

Research on the physical properties of 1,3-Diphenylbutane and its derivatives is scarce within the current dataset. However, studies on related compounds, such as the synthesis and structural characterization of imines, can offer indirect insights into the physical characteristics that might be expected for 1,3-Diphenylbutane (Biletzki et al., 2012).

Chemical Properties Analysis

The chemical properties of 1,3-Diphenylbutane derivatives, including reactivity and interaction with other compounds, have been explored to some extent. For instance, the study on electron transfer reactions from alkali metal surfaces to derivatives provides valuable information on the chemical behavior of 1,3-Diphenylbutane under specific conditions (Walborsky & Murari, 1984).

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of 1,1-diphenylbutane-1,3-diol was characterized, providing insights into intramolecular hydrogen bonding in open-chain 1,3-diols (Carvalho et al., 1996).

  • Study of Carbonyl Groups : Research focused on the crystal structures of various compounds including 1,3-Diphenylbutane derivatives, aiding in the understanding of carbonyl groups in polycarbonyl compounds (Beddoes et al., 1982).

  • Microbial Degradation Studies : 1,3-Diphenylbutane's role in the microbial degradation of polystyrene was explored, revealing mechanisms of microbial oxidation and environmental implications (Sielicki et al., 1978).

  • Polymer Chemistry Applications : It has been used as a polymer modifier, particularly in crosslinking copolymerization and as a synergist for fireproofing agents in polyolefins (Shen Xiao-don, 1999).

  • Electron Transfer Reactions : Studies have focused on the electron transfer reactions from alkali metal surfaces to derivatives of 1,3-Diphenylbutane, contributing to the understanding of organic reaction mechanisms (Walborsky & Murari, 1984).

  • Chiral Separation Techniques : Research has been conducted on resolving C2-symmetric 2,3-diphenylbutane-1,4-diol, contributing to advancements in chiral separation techniques (Periasamy et al., 2001).

  • UV Absorption Studies : The optical constancy of UV absorption in solutions of 1,3-Diphenylbutane has been investigated, providing insights into photochemical behaviors (Kämmerer et al., 1976).

  • NMR Spectroscopy : The compound has been analyzed using 1H NMR spectroscopy to understand the spectral characteristics of diastereomeric forms (Spassov et al., 1983).

  • Synthesis and Catalysis : Studies have been conducted on the synthesis and catalysis of 1,3-Diphenylbutane derivatives, which are relevant in organic synthesis and pharmaceutical research (Blunt et al., 1983).

  • Optical Activity in Chemical Reactions : Research has explored the treatment of optically active 1-phenylethyl halides with alkali metals, yielding optically active 2,3-diphenylbutane, providing insights into stereochemistry and reaction mechanisms (Verkade et al., 2010).

properties

IUPAC Name

4-phenylbutan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDINXYLAVFUHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862685
Record name 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenylbutane

CAS RN

1520-44-1, 17293-53-7, 17293-55-9
Record name 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1520-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,3-diphenyl-, (+)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,3-diphenyl-, (-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-
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Record name 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylpropane-1,3-diyl)dibenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.715
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
269
Citations
Z Máša, J Pouchlý, J Přibilová… - Journal of Polymer …, 1975 - Wiley Online Library
The equations for total and preferential sorptions in a ternary mixture liquid(1)‐liquid(2)‐polymer network(3) were derived for systems obeying the Flory‐Huggins equation with the …
Number of citations: 18 onlinelibrary.wiley.com
RM Dodson, A Zielske - The Journal of Organic Chemistry, 1967 - ACS Publications
Reduction of 1, 2-diphenylcyclobutene (IV) using either a platinum oxide or a palladium-on-carbon cata-lyst and limiting hydrogen uptake to 1 molar equiv gave cis-1, 2-…
Number of citations: 62 pubs.acs.org
KT Serijan, PH Wise - Journal of the American Chemical Society, 1952 - ACS Publications
The synthesis and properties are described for fourteen hydrocarbons in the diphenyl-and dicyclohexylbutane series. In addition to the usual properties, heats of combustion and …
Number of citations: 36 pubs.acs.org
JW Blunt, JM Coxon, C Lim… - Australian Journal of …, 1983 - CSIRO Publishing
Reaction of trans-1,2-epoxy-3-methyl-1,3-diphenylbutane (1) with boron trifluoride etherate in benzene gave 3-methyl-2,3-diphenylbutanal (3), shown by deuterium labelling …
Number of citations: 8 www.publish.csiro.au
IC Calder, WY Lee, FE Treloar - Australian Journal of Chemistry, 1969 - CSIRO Publishing
In connection with the study of the polymerization of styrene, initiated by trityl perchlorate, we have been searching for a simple and convenient method for the preparation of 1, 3-…
Number of citations: 0 www.publish.csiro.au
G Čík, L Lapčík, A Blažej, J Herain - CHEMICKE ZVESTI, 1981 - chempap.org
The influence of 1, 3-diphenyl-1-butene, 1, 2-dibromo-1, 3-diphenylbutane, and 1, 3-bis (4-nitrophenyl)-l-butene on the phototransformation reactions of polybutadiene in a thin film was …
Number of citations: 1 chempap.org
T OGAWA, T SAWAGUCHI, T KUROKI… - Journal of The Japan …, 1981 - jstage.jst.go.jp
Although the recovery of fuel oils by pyrolysis of polymers has been dealt with as an effective technique for efficient utilization of plastic wastes1)-3), the techniques themselves have not …
Number of citations: 2 www.jstage.jst.go.jp
FH Cano, C Foces-Foces, T Aznar-Saliente… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Structure of (1R,3R)- and (1S,3S)-1-(1-methylindol-2-yl)-1,3-diphenylbutane-1,3-diol Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (…
Number of citations: 1 scripts.iucr.org
H Pines, D Wunderlich - Journal of the American Chemical …, 1958 - ACS Publications
Toluene and ethylbenzene react with styrene in the presence of sodium to form monoadducts, 1, 3-diphenylpropane (I) and 1, 3-diphenylbutane (II) and diadducts 1, 3, 5-…
Number of citations: 47 pubs.acs.org
N Galdi, O Santoro, L Oliva, A Proto… - Catalysis …, 2011 - Elsevier
The chiral non racemic (Λ,R,R)-[OSSO]Zr(CH 2 Ph) 2 (1a) activated by methylaluminoxane (MAO) and in presence of H 2 produces the chiral hydrodimer (S)-1,3-diphenylbutane with …
Number of citations: 5 www.sciencedirect.com

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